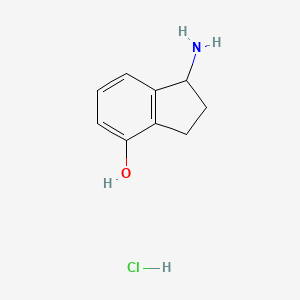
2-(4-甲酰基苯基)吡啶-4-碳腈
描述
2-(4-Formylphenyl)isonicotinonitrile is a chemical compound with the molecular formula C₁₃H₈N₂O . It has a molecular weight of 208.22 . It is a solid substance at ambient temperature .
Physical And Chemical Properties Analysis
2-(4-Formylphenyl)isonicotinonitrile is a solid at ambient temperature . It has a boiling point of 175-178°C . The compound’s molecular weight is 208.22 .科学研究应用
防腐蚀:
- 吡啶衍生物与 2-(4-甲酰苯基)异烟腈密切相关,被发现是酸性环境中钢材有效的防腐蚀剂 (Ansari、Quraishi 和 Singh,2015)。
- 另一项研究表明,烟腈类化合物是盐酸中低碳钢的绿色防腐蚀剂,突出了它们在保护金属表面的潜力 (Singh、Makowska-Janusik、Slovenský 和 Quraishi,2016)。
光电应用:
- 异烟腈衍生物在有机发光二极管 (OLED) 领域显示出前景,研究表明在热激活延迟荧光发射器中效率提高 (Islam 等,2019)。
- 另一种应用包括在磷光发光二极管中使用,强调了双极性主体材料中电荷平衡的重要性 (Li、Liu、Wang、Dong 和 Li,2018)。
抗菌和抗癌潜力:
- 4-甲酰苯基-N-苯基氨基甲酸酯的某些衍生物与 2-(4-甲酰苯基)异烟腈具有结构相似性,已表现出对各种细菌菌株的抗菌活性 (Velikorodov、Ionova、Shustova 和 Starikova,2016)。
- 在类似的背景下,关于合成新的 2-氨基-3-氰基吡啶衍生物的研究突出了它们在抗癌评估中的潜力 (Mansour、Sayed、Marzouk 和 Shaban,2021)。
材料科学和光子应用:
- 涉及氰基吡啶基材料用于光电器件(例如光学传感器和光稳定剂)的研究显示出有希望的结果 (Anandan、Manoharan、Narendran、Girisun 和 Asiri,2018)。
- 关于制备苯基烟腈衍生物用于染料敏化太阳能电池的研究提供了这些化合物对太阳能电池性能影响的见解 (Mazloum-Ardakani、Arazi、Haghshenas、Tamaddon 和 Alizadeh,2018)。
安全和危害
The safety information available indicates that 2-(4-Formylphenyl)isonicotinonitrile may be hazardous. Precautionary measures include avoiding breathing in the dust and wearing protective gloves, clothing, and eye/face protection . The compound has been assigned the signal word “Warning” and is labeled with the GHS07 pictogram .
属性
IUPAC Name |
2-(4-formylphenyl)pyridine-4-carbonitrile | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H8N2O/c14-8-11-5-6-15-13(7-11)12-3-1-10(9-16)2-4-12/h1-7,9H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UEHUHSUVKRLJGM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C=O)C2=NC=CC(=C2)C#N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H8N2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
208.21 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(4-Formylphenyl)isonicotinonitrile | |
Synthesis routes and methods
Procedure details








体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![Methyl 3-aminobicyclo[1.1.1]pentane-1-carboxylate](/img/structure/B2767860.png)
![3-(2-(3-Methoxyphenyl)-8-methylimidazo[1,2-a]pyridin-3-yl)acrylic acid](/img/structure/B2767861.png)

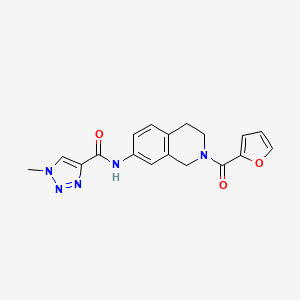
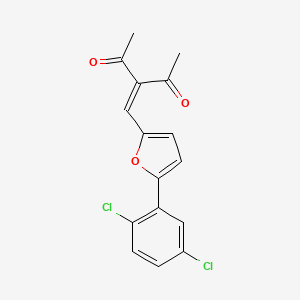
![2-((6-(benzo[d][1,3]dioxol-5-ylmethyl)-4-oxo-3,4,5,6,7,8-hexahydropyrido[4,3-d]pyrimidin-2-yl)thio)-N-(3,4-difluorophenyl)acetamide](/img/structure/B2767869.png)
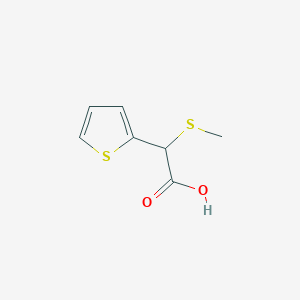
![2-(naphthalen-2-yloxy)-N-(4-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinolin-8-yl)acetamide](/img/structure/B2767872.png)
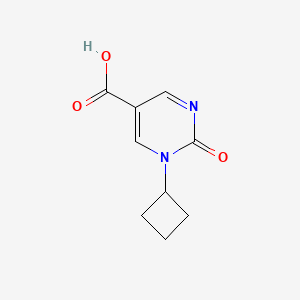
![N-(5-(benzo[d][1,3]dioxol-5-yl)-1,3,4-oxadiazol-2-yl)-2-(4-fluorophenyl)acetamide](/img/structure/B2767875.png)
![4-bromo-N-[1-(4-ethoxyphenyl)-5-oxopyrrolidin-3-yl]benzamide](/img/structure/B2767877.png)
![4-(4-chlorophenyl)-6-(3-methoxypropyl)-3,4,6,7-tetrahydro-1H-pyrrolo[3,4-d]pyrimidine-2,5-dione](/img/structure/B2767878.png)
